molecular formula C18H13FN4OS B1230000 6-[[1-[(4-Fluorophenyl)methyl]-2-pyrrolyl]methylidene]-5-imino-7-thiazolo[3,2-a]pyrimidinone

6-[[1-[(4-Fluorophenyl)methyl]-2-pyrrolyl]methylidene]-5-imino-7-thiazolo[3,2-a]pyrimidinone

Cat. No.: B1230000
M. Wt: 352.4 g/mol
InChI Key: JBRAXOVHXFNSOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[[1-[(4-fluorophenyl)methyl]-2-pyrrolyl]methylidene]-5-imino-7-thiazolo[3,2-a]pyrimidinone is a member of monofluorobenzenes and a thiazolopyrimidine.

Scientific Research Applications

Synthesis and Pharmacological Properties

6-[[1-[(4-Fluorophenyl)methyl]-2-pyrrolyl]methylidene]-5-imino-7-thiazolo[3,2-a]pyrimidinone is part of a class of compounds that have been synthesized and evaluated for their pharmacological properties. A study by Alam et al. (2010) investigated thiazolo[3,2-a]pyrimidine derivatives, focusing on their anti-inflammatory and antinociceptive activities. They found that compounds with a 4-fluorophenyl group, similar to the structure , exhibited significant anti-inflammatory and antinociceptive activities, with lower ulcerogenic activity and higher ALD50 values (Alam, Khan, Siddiqui, & Ahsan, 2010).

Structural and Synthetic Studies

El-Gazzar et al. (2002) worked on synthesizing new thiazolo[3,2-a]pyrido[2,3-d]pyrimidinones, which are structurally related to the compound . Their research focused on the reaction of 6-amino-2,3-dihydro-2-thioxo-4(1H)-pyrimidinone with cyclic f, g-unsaturated ketones to yield various thiazolopyrimidinone derivatives (El-Gazzar, Gaafar, & Aly, 2002).

Antitumor and Antimicrobial Applications

Further research has explored the potential of thiazolopyrimidine derivatives in antitumor and antimicrobial applications. Prasad and Begum (2018) synthesized thiazolopyrimidine derivatives and evaluated their structures crystallographically. These compounds showed promising pharmacological activity against various microbes (Prasad & Begum, 2018). Additionally, Holla et al. (2004) synthesized thiazolodihydropyrimidinones that exhibited in vitro antitumor activity against several cancer cell lines (Holla, Rao, Sarojini, & Akberali, 2004).

Properties

Molecular Formula

C18H13FN4OS

Molecular Weight

352.4 g/mol

IUPAC Name

6-[[1-[(4-fluorophenyl)methyl]pyrrol-2-yl]methylidene]-5-imino-[1,3]thiazolo[3,2-a]pyrimidin-7-one

InChI

InChI=1S/C18H13FN4OS/c19-13-5-3-12(4-6-13)11-22-7-1-2-14(22)10-15-16(20)23-8-9-25-18(23)21-17(15)24/h1-10,20H,11H2

InChI Key

JBRAXOVHXFNSOM-UHFFFAOYSA-N

SMILES

C1=CN(C(=C1)C=C2C(=N)N3C=CSC3=NC2=O)CC4=CC=C(C=C4)F

Canonical SMILES

C1=CN(C(=C1)C=C2C(=N)N3C=CSC3=NC2=O)CC4=CC=C(C=C4)F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-[[1-[(4-Fluorophenyl)methyl]-2-pyrrolyl]methylidene]-5-imino-7-thiazolo[3,2-a]pyrimidinone
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6-[[1-[(4-Fluorophenyl)methyl]-2-pyrrolyl]methylidene]-5-imino-7-thiazolo[3,2-a]pyrimidinone
Reactant of Route 3
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6-[[1-[(4-Fluorophenyl)methyl]-2-pyrrolyl]methylidene]-5-imino-7-thiazolo[3,2-a]pyrimidinone
Reactant of Route 4
6-[[1-[(4-Fluorophenyl)methyl]-2-pyrrolyl]methylidene]-5-imino-7-thiazolo[3,2-a]pyrimidinone
Reactant of Route 5
6-[[1-[(4-Fluorophenyl)methyl]-2-pyrrolyl]methylidene]-5-imino-7-thiazolo[3,2-a]pyrimidinone
Reactant of Route 6
6-[[1-[(4-Fluorophenyl)methyl]-2-pyrrolyl]methylidene]-5-imino-7-thiazolo[3,2-a]pyrimidinone

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